molecular formula C₁₈H₂₃NO₆ B026206 N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 63064-49-3

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No. B026206
CAS RN: 63064-49-3
M. Wt: 349.4 g/mol
InChI Key: RZNDVHTWHYQMRO-LPETVPRMSA-N
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Description

  • Synthesis and Characterization Techniques :

    • A study on the synthesis of novel acetamide derivatives with anti-inflammatory activity discusses the chemical structures confirmed by 1H NMR, IR, and Mass spectra, which could be similar to approaches used for your compound (Sunder & Maleraju, 2013).
  • Molecular Structure Analysis :

    • Analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations provides a framework for investigating the optimized molecular structure and vibrational frequencies (Lukose et al., 2015).
  • Chemical Reactions and Properties :

    • The design, synthesis, and biological evaluation of a DPPH scavenging, analgesic, and anti-inflammatory agent, which could offer insight into methods for evaluating the biological activities of complex acetamides (Nayak et al., 2014).
  • Physical and Chemical Properties :

    • A study on the solvent-dependent (Z)/(E)-isomerism of cyanoacetamide derivatives, which might provide relevant information on the physical properties and isomerization behaviors of structurally complex compounds (Papageorgiou et al., 1998).

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are crucial for degrading recalcitrant compounds in the environment, including pharmaceuticals and persistent organic pollutants. AOPs generate various by-products, some of which, such as acetamide derivatives, have been studied for their biotoxicity and potential environmental impact. These studies contribute to understanding the degradation pathways and toxicity of complex organic compounds, highlighting the importance of treating environmental contaminants to mitigate ecosystem threats (Qutob et al., 2022).

Pharmacological and Toxicological Profiles of Acetamide Derivatives

Research on acetamide and its derivatives, including those structurally related to the compound , has provided insights into their biological effects, including toxicological and pharmacological properties. Understanding these properties is crucial for assessing the safety and potential therapeutic applications of new compounds. Studies cover a broad range of effects, from hepatotoxicity and nephrotoxicity to therapeutic potential in treating insomnia and their role as antineoplastic agents (Kennedy, 2001; Heydorn, 2000).

Environmental Impact and Toxicity of Dioxin-like Compounds

Dioxin-like compounds, including polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), are of significant environmental and health concern due to their high toxicity and persistence. Research in this area focuses on their sources, environmental distribution, mechanisms of toxicity, and impact on human health and wildlife. Understanding the interactions of these compounds with biological systems, such as through the aryl hydrocarbon receptor (AhR), is essential for assessing the risk and developing strategies for mitigation and remediation (Steenland et al., 2004).

Enzymatic Remediation of Organic Pollutants

Enzymatic approaches to the remediation of organic pollutants offer promising alternatives to conventional methods. Studies have explored the use of enzymes, such as laccases and peroxidases, in the presence of redox mediators to degrade various organic compounds, including those resistant to breakdown. This research is pivotal in developing effective and environmentally friendly solutions for the treatment of industrial wastewater and contaminated environments (Husain & Husain, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)/t13-,14-,15-,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNDVHTWHYQMRO-LPETVPRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460698
Record name Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

CAS RN

63064-49-3
Record name Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 5
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Reactant of Route 6
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

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